molecular formula C13H14N2O B12239906 6-Methyl-3-[(4-methylphenyl)methyl]-3,4-dihydropyrimidin-4-one

6-Methyl-3-[(4-methylphenyl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B12239906
M. Wt: 214.26 g/mol
InChI Key: XNJUBUJYWUIOIU-UHFFFAOYSA-N
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Description

6-Methyl-3-[(4-methylphenyl)methyl]-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-[(4-methylphenyl)methyl]-3,4-dihydropyrimidin-4-one can be achieved through a modified Biginelli reaction. This involves the condensation of benzaldehyde, p-tolylurea, and methyl acetoacetate under acidic conditions. The reaction is typically promoted with microwave irradiation and catalyzed by p-toluenesulfonic acid (TsOH) under solvent-free conditions .

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using a continuous flow reactor, which allows for better control of reaction parameters and improved yield. The reaction conditions are adjusted to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-[(4-methylphenyl)methyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

6-methyl-3-[(4-methylphenyl)methyl]pyrimidin-4-one

InChI

InChI=1S/C13H14N2O/c1-10-3-5-12(6-4-10)8-15-9-14-11(2)7-13(15)16/h3-7,9H,8H2,1-2H3

InChI Key

XNJUBUJYWUIOIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC(=CC2=O)C

Origin of Product

United States

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